molecular formula C24H14N2O5 B11709171 2-(naphthalen-1-yl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(naphthalen-1-yl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11709171
M. Wt: 410.4 g/mol
InChI Key: IKFZPKQHYURCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(NAPHTHALEN-1-YL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a naphthalene ring, a nitrophenoxy group, and an isoindole-dione structure

Properties

Molecular Formula

C24H14N2O5

Molecular Weight

410.4 g/mol

IUPAC Name

2-naphthalen-1-yl-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C24H14N2O5/c27-23-20-12-11-18(31-17-8-4-7-16(13-17)26(29)30)14-21(20)24(28)25(23)22-10-3-6-15-5-1-2-9-19(15)22/h1-14H

InChI Key

IKFZPKQHYURCER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(NAPHTHALEN-1-YL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps:

    Formation of the Isoindole-Dione Core: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring can be introduced via a Friedel-Crafts acylation reaction, using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be added through a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with a halogenated precursor of the isoindole-dione.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 2-(NAPHTHALEN-1-YL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. If used in drug development, it may target specific proteins or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(NAPHTHALEN-1-YL)-5-(3-AMINOPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with an amino group instead of a nitro group.

    2-(NAPHTHALEN-1-YL)-5-(3-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-(NAPHTHALEN-1-YL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its amino or methoxy analogs. This can be advantageous in specific applications, such as in the development of materials with specific electronic properties or in medicinal chemistry for targeting specific biological pathways.

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